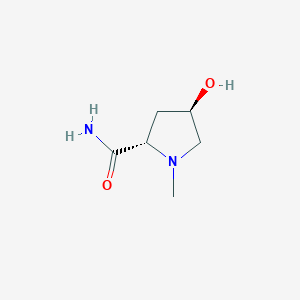
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide, also known as hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It plays a crucial role in stabilizing the collagen triple helix structure, which gives strength and elasticity to connective tissues such as skin, bone, and cartilage. Hydroxyproline has also been found to have various scientific research applications, including in the field of tissue engineering and drug discovery.
Mecanismo De Acción
Hydroxyproline acts as a structural component of collagen, which is the most abundant protein in the human body. Collagen provides strength and elasticity to connective tissues, and (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is also involved in the cross-linking of collagen fibers, which further enhances the strength and stability of connective tissues.
Efectos Bioquímicos Y Fisiológicos
Hydroxyproline is a non-proteinogenic amino acid that is not directly involved in protein synthesis. However, it plays a crucial role in the synthesis and structure of collagen, which is essential for the proper function of connective tissues. Hydroxyproline has also been found to have potential antioxidant and anti-inflammatory effects, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxyproline is a commonly used biomaterial in tissue engineering and drug discovery experiments. Its ability to promote cell adhesion and proliferation makes it a valuable tool for studying cell behavior and tissue regeneration. However, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene. One area of interest is the development of collagen-targeting drugs for the treatment of various diseases, including cancer and fibrosis. Another area of interest is the use of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene as a biomaterial for tissue engineering, particularly in the development of artificial skin and cartilage. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory effects of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene, and its potential use in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
Hydroxyproline can be synthesized through the hydroxylation of proline, which is a proteinogenic amino acid. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen and vitamin C as cofactors. The resulting (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene can be further modified and incorporated into collagen.
Aplicaciones Científicas De Investigación
Hydroxyproline has been extensively studied for its role in collagen synthesis and structure. It has also been found to have potential applications in tissue engineering, where it can be used as a biomaterial to promote cell adhesion and proliferation. Additionally, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene has been investigated for its potential use in drug discovery, particularly in the development of collagen-targeting drugs for the treatment of various diseases.
Propiedades
Número CAS |
114358-08-6 |
|---|---|
Nombre del producto |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(9)2-5(8)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10)/t4-,5+/m1/s1 |
Clave InChI |
GZHZTHKUUHODEO-UHNVWZDZSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1C(=O)N)O |
SMILES |
CN1CC(CC1C(=O)N)O |
SMILES canónico |
CN1CC(CC1C(=O)N)O |
Sinónimos |
2-Pyrrolidinecarboxamide,4-hydroxy-1-methyl-,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



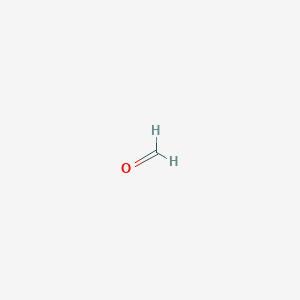
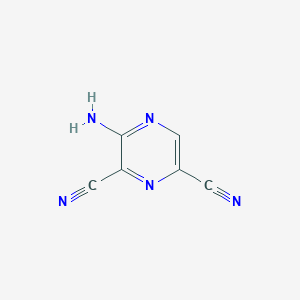

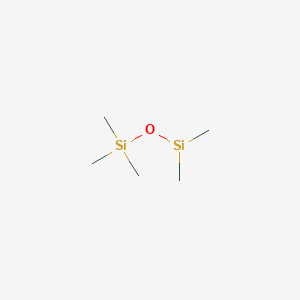
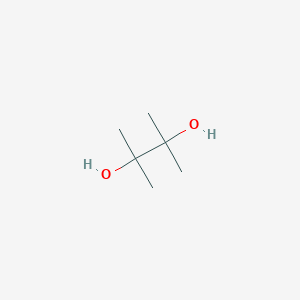
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
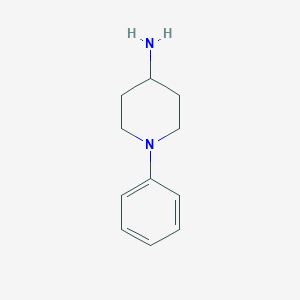
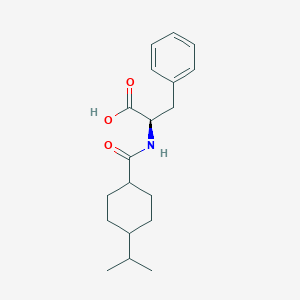
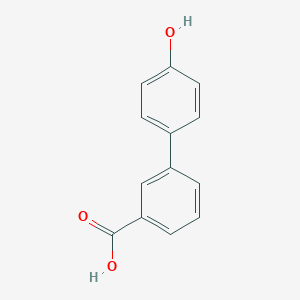
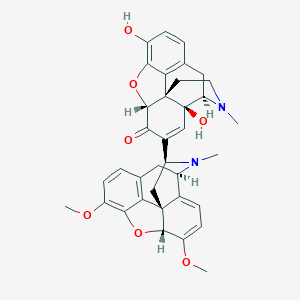
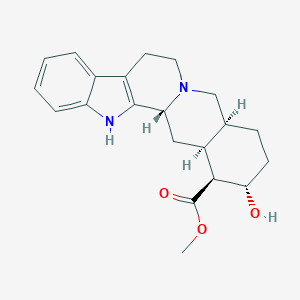
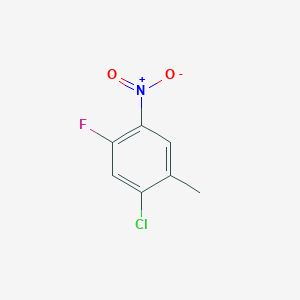
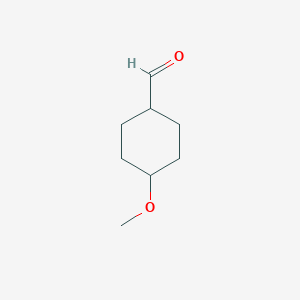
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)